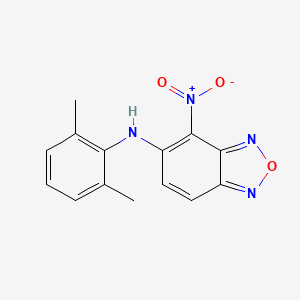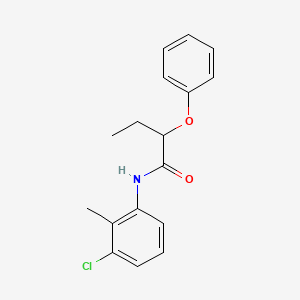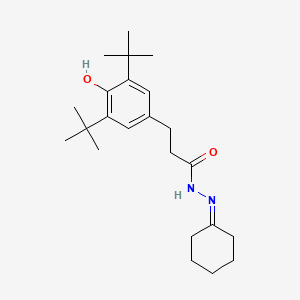![molecular formula C24H29N3O3 B5218035 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5218035.png)
3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in cytokine signaling and immune system regulation. BMS-986165 is currently being studied as a potential treatment for a variety of autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide involves the inhibition of TYK2, a protein that plays a critical role in cytokine signaling and immune system regulation. By blocking the activity of TYK2, 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide reduces the production of inflammatory cytokines, such as interleukin-12 and interleukin-23. This, in turn, reduces inflammation and immune system activation.
Biochemical and Physiological Effects
3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory properties, 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been shown to reduce the proliferation of T cells and B cells, two types of immune cells that play a role in autoimmune diseases. 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has also been shown to reduce the production of autoantibodies, which are antibodies that attack the body's own tissues.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide is its specificity for TYK2. Unlike other JAK inhibitors, which target multiple JAK proteins, 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide selectively inhibits TYK2. This specificity may reduce the risk of side effects associated with non-specific JAK inhibition. However, one limitation of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide. One area of interest is the use of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide in combination with other therapeutic agents, such as biologics or other small molecule inhibitors. Another area of interest is the development of biomarkers that can predict response to 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide therapy. Additionally, further research is needed to determine the long-term safety and efficacy of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide in clinical settings.
Synthesis Methods
The synthesis of 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide involves several steps, including the formation of a piperidine ring and the introduction of a pyridine group. The final product is obtained through a coupling reaction between a benzamide derivative and a piperidine intermediate. The synthesis process has been optimized to produce high yields of pure 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide.
Scientific Research Applications
3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been the subject of extensive scientific research, both in vitro and in vivo. In preclinical studies, 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activity of TYK2 and downstream cytokine signaling pathways. This inhibition leads to a reduction in inflammation and immune system activation, making 3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide a promising therapeutic agent for autoimmune and inflammatory diseases.
properties
IUPAC Name |
3-[1-(cyclopentanecarbonyl)piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-23(26-17-20-9-3-4-13-25-20)19-8-5-10-22(16-19)30-21-11-14-27(15-12-21)24(29)18-6-1-2-7-18/h3-5,8-10,13,16,18,21H,1-2,6-7,11-12,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGNVMSGUZWFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5217986.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B5218027.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)
![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)